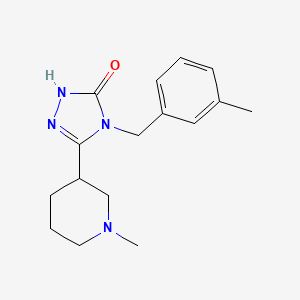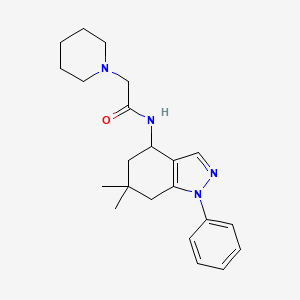![molecular formula C16H16N4O2 B3811023 8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one](/img/structure/B3811023.png)
8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one
Overview
Description
8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of methoxy and tetrahydrocyclopenta[c]pyrazol-3-ylmethyl groups adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the formation of the quinazolinone core, followed by the introduction of the methoxy group through methylation reactions. The tetrahydrocyclopenta[c]pyrazol-3-ylmethyl group can be introduced via cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and pyrazolylmethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield methoxyquinazolinone carboxylic acid, while reduction of the quinazolinone core could produce dihydroquinazolinone derivatives.
Scientific Research Applications
8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Methoxy-Substituted Compounds: Molecules with methoxy groups attached to various aromatic or heterocyclic systems.
Pyrazolylmethyl Derivatives: Compounds featuring the pyrazolylmethyl group attached to different core structures.
Uniqueness
What sets 8-Methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
8-methoxy-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-14-7-3-5-11-15(14)17-9-20(16(11)21)8-13-10-4-2-6-12(10)18-19-13/h3,5,7,9H,2,4,6,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFHUVIPMHBNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN(C2=O)CC3=NNC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{8-methyl-2-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-3-yl}methanol](/img/structure/B3810966.png)
![6-methyl-2-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)imidazo[1,2-a]pyridine](/img/structure/B3810967.png)
![N,N-dimethyl-4-[2-(morpholin-4-ylmethyl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-amine](/img/structure/B3810973.png)
![methyl (2S,4S)-4-{[(3-cyanophenyl)sulfonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3810981.png)
![5-[(3-ethyl-1H-indol-2-yl)carbonyl]-4-pyridin-3-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3810982.png)
![N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3810984.png)
![(2S*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B3810986.png)
![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3810989.png)
![N-[(2-fluoro-5-methoxyphenyl)methyl]-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B3810990.png)
![1-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine](/img/structure/B3811006.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B3811010.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide](/img/structure/B3811031.png)
